Phosphorylcholine Chloride

Descripción

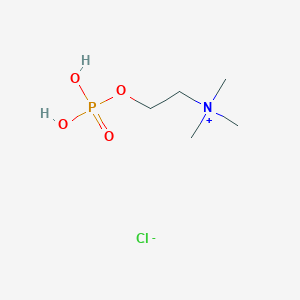

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJNAPOPMIJKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910205 | |

| Record name | Choline phosphochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-73-3 | |

| Record name | Phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline phosphochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN057F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of phosphorylcholine chloride?

An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride

Introduction

Phosphorylcholine chloride (PCC), also known as phosphocholine chloride, is an organic chloride salt with the chemical formula C₅H₁₅ClNO₄P.[1][2] It is a zwitterionic small molecule that constitutes the hydrophilic head group of major phospholipids (B1166683) found in eukaryotic cell membranes, such as phosphatidylcholine and sphingomyelin.[3][4] Structurally, it consists of a positively charged choline (B1196258) group linked to a negatively charged phosphate (B84403) group.[4] Beyond its fundamental role in cell membrane architecture, this compound is recognized for its significant immunomodulatory properties and its presence on the surface of various commensal and pathogenic bacteria.[3][5][6] These unique characteristics have led to its extensive investigation and application in biomaterials, drug delivery systems, and as an interface modification layer in advanced electronics like perovskite solar cells.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental applications of this compound for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a white, hygroscopic solid powder.[1] It is highly soluble in water, with a reported solubility of 250 mg/mL, and sparingly soluble in alcohols like methanol (B129727) and ethanol.[1][9] The compound is relatively stable under recommended storage conditions, though it is sensitive to moisture and should be stored in a dry, inert atmosphere.[1][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₅ClNO₄P | [1][11] |

| Molecular Weight | 219.60 g/mol | [2][7][12] |

| CAS Number | 107-73-3 | [1][2][11] |

| Appearance | White solid powder | [1] |

| Melting Point | 108-111 °C (decomposes) | [1][9] |

| Boiling Point | 103 °C at 12 mmHg | [1][9] |

| Solubility in Water | 250 mg/mL | [1] |

| Storage Temperature | 2-8 °C, under inert gas | [10][11] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound and its salts can be achieved through several methods, commonly involving the phosphorylation of choline chloride. One established method involves the reaction of choline chloride with a phosphorylating agent like phosphoric acid or polyphosphoric acid under heat and reduced pressure.[13][14] The resulting crude this compound is then typically purified. For the preparation of its calcium salt, the mixture is neutralized with a calcium source such as calcium hydroxide (B78521) or calcium carbonate, followed by purification steps like distillation, crystallization, and filtration.[13][15]

A general workflow for the synthesis of this compound salts is outlined below.

Spectroscopic Data

The structure of this compound and its derivatives is confirmed using standard analytical techniques. ¹H NMR spectroscopy is a key method for characterization. For the calcium salt in D₂O, characteristic peaks are observed around δ 4.04 ppm (multiplet, 2H), δ 3.36 ppm (triplet, 2H), and δ 2.91 ppm (singlet, 9H), corresponding to the protons on the choline backbone.[16][17]

Biological and Pharmacological Significance

This compound exhibits a range of important biological activities, primarily stemming from its role as a key component of cell surfaces and its ability to modulate the immune system.

Immunomodulatory Effects

As an antigenic component on the surface of many bacteria, phosphorylcholine can influence host immune responses.[6][18] It has been shown to induce the production of anti-phosphorylcholine (anti-PC) antibodies, which can play a role in protecting against certain pathogens.[5] Furthermore, studies in mouse models have indicated that administration of this compound can reduce atherosclerotic lesions, suggesting a potential role in mitigating cardiovascular disease.[5]

Interaction with Receptors

This compound has been found to activate both nicotinic and muscarinic cholinergic neurotransmission.[5] It also stimulates the activation of α2-adrenergic receptors.[5] These interactions highlight its influence on the peripheral autonomic nervous system, leading to downstream effects such as an increase in plasma glucagon (B607659) and choline concentrations.[5]

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. This compound | C5H15ClNO4P | CID 7886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Phosphorylcholine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. ossila.com [ossila.com]

- 8. guidechem.com [guidechem.com]

- 9. phosphorylcholine | 107-73-3 [chemicalbook.com]

- 10. This compound | 107-73-3 | AAA10773 [biosynth.com]

- 11. chemscene.com [chemscene.com]

- 12. Phosphorylcholine [drugfuture.com]

- 13. Calcium this compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]

- 15. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. hmdb.ca [hmdb.ca]

- 18. This compound | TargetMol [targetmol.com]

Phosphorylcholine Chloride: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (B1220837) chloride is a vital biomolecule, playing a crucial role in the structure of cell membranes as the headgroup of major phospholipids (B1166683) like phosphatidylcholine.[1][2] Its zwitterionic nature at physiological pH contributes to the unique properties of biological membranes. Beyond its structural role, phosphorylcholine and molecules bearing this moiety are implicated in a range of biological signaling processes, including immune responses and inflammation.[3] This technical guide provides an in-depth overview of the discovery and synthesis of phosphorylcholine chloride, offering detailed experimental protocols, quantitative data, and visual representations of its involvement in key signaling pathways.

Discovery and Historical Context

The discovery of phosphorylcholine is intrinsically linked to the early studies of lecithin (B1663433) (phosphatidylcholine) in the 19th century. While choline (B1196258) itself was isolated and synthesized by Adolf von Baeyer in 1867, the identification of phosphorylcholine as a distinct chemical entity emerged from the structural elucidation of phospholipids.[4] A significant milestone in its chemical synthesis was the phosphorylation method developed by Manaka in 1931, which involved the reaction of choline chloride with phosphorus pentoxide in phosphoric acid.[5] This early work laid the foundation for subsequent synthetic methodologies and the growing understanding of the biological importance of phosphorylcholine.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the phosphorylation of choline or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Table 1: Comparison of Key Synthesis Methods for this compound and its Salts

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Reference |

| Method 1: From Choline Chloride and Phosphoric Acid | Choline chloride, Phosphoric acid | - | 160-180°C, under vacuum, 4-12h | Not explicitly stated for the chloride salt | Not explicitly stated for the chloride salt | [6][7] |

| Method 2: From Choline Chloride and Phosphorus Pentoxide (Manaka, 1931) | Choline chloride, Phosphorus pentoxide | 100% Phosphoric acid | 70°C, in vacuo, 3h | Not specified | Not specified | [5] |

| Method 3: From 2-chloro-1,3,2-dioxaphospholane-2-oxide | 2-chloro-1,3,2-dioxaphospholane-2-oxide, Trimethylamine (B31210) | Ethanol, Calcium chloride (for calcium salt) | 80°C, 12h | 92% (for calcium salt) | Not specified | [1] |

| Method 4: Flow Synthesis from Choline Chloride and Phosphorus Oxychloride | Choline chloride, Phosphorus oxychloride | Anhydrous chloroform, Deionized water | Room temperature, 4h (batch) or continuous flow | 97.3% (for phosphorylcholine) | High (NMR confirmed) | [8] |

| Synthesis of Calcium Salt Tetrahydrate | Choline chloride, Phosphoric acid | Calcium hydroxide (B78521) | Phosphorylation at 120°C, metathesis at 25°C | 68% | 100% (main fraction) | [9][10][11] |

Experimental Protocols

Method 1: Synthesis from Choline Chloride and Phosphoric Acid (Calcium Salt Preparation)

This method describes the initial synthesis of this compound, which is then converted to its calcium salt.

Step 1: Synthesis of this compound Mixture

-

To 100 g of crude choline chloride (containing 70% choline chloride), slowly add 140 g of phosphoric acid at 25°C under a vacuum of -0.09 MPa.[10]

-

After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water is distilled off.[10]

-

Increase the temperature to 120°C and maintain the reaction under a pressure of -0.09 MPa for 6 hours.[10]

-

Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[10]

Step 2: Preparation of Calcium this compound Tetrahydrate

-

Mix 100 g of the this compound mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide at 25°C for 10 minutes, or until the pH of the system reaches 8.[10]

-

Subject the resulting metathesis mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitates.[10]

-

Cool the solid-liquid mixture to -5°C and allow it to crystallize for 40 minutes.[10]

-

Filter the mixture and dry the solid at 100°C for 2 hours to obtain calcium this compound tetrahydrate.[10]

Method 2: Synthesis from 2-chloro-1,3,2-dioxaphospholane-2-oxide (leading to the calcium salt)

This two-step process offers an alternative route to phosphorylcholine derivatives.

Step A: Synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide

-

React phosphorus oxychloride with ethylene (B1197577) glycol at a temperature between -5°C and 0°C in the presence of an organic base to obtain the intermediate 2-chloro-1,3,2-dioxaphospholane-2-oxide.[1]

Step B: Synthesis of this compound and Conversion to Calcium Salt

-

React the intermediate from Step A with an aqueous solution of trimethylamine at 80°C to yield this compound.[1]

-

Subsequently, react the this compound with calcium chloride to obtain the calcium salt. A typical procedure involves adding 11 g (100 mmol) of calcium chloride to the reaction mixture, stirring, and allowing it to stand for 12 hours for the solid to precipitate. The solid is then filtered and dried.[1]

Method 3: Flow Synthesis of Phosphorylcholine

This modern approach allows for continuous production with high yield and purity.

-

Prepare two separate streams. Stream A consists of choline chloride dissolved in deionized water. Stream B contains phosphoryl oxychloride (POCl3) dissolved in anhydrous chloroform.[8]

-

Pump both streams into a static mixing tee, where they combine and enter a PTFE tube reactor (e.g., 30 mL internal volume).[8]

-

Maintain the reaction at the desired temperature (optimized at 80°C).[8]

-

The product is collected at the outlet of the reactor and quenched with deionized water.[8]

-

The crude product is then dried in vacuo to obtain phosphorylcholine as a colorless liquid. This method has been reported to achieve a conversion yield of 97.3%.[8]

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine and molecules decorated with this moiety are recognized by various components of the innate and adaptive immune systems, thereby modulating inflammatory signaling.

Phosphorylcholine in Toll-Like Receptor 4 (TLR4) Signaling

Oxidized phospholipids, which expose phosphorylcholine headgroups, are known to interact with the TLR4 signaling complex. This interaction can trigger pro-inflammatory responses.

Caption: TLR4 Signaling Pathway Activation.

Phosphorylcholine in Platelet-Activating Factor (PAF) Signaling

Phosphorylcholine is an integral part of the structure of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. The binding of PAF to its receptor (PAF-R) on target cells initiates a cascade of intracellular events.

Caption: Platelet-Activating Factor (PAF) Signaling Pathway.

Workflow for Synthesis of this compound Calcium Salt

The following diagram illustrates a typical workflow for the synthesis and purification of this compound as its calcium salt, based on the reaction of choline chloride with a phosphorylating agent.

Caption: Synthesis Workflow for this compound Calcium Salt.

Conclusion

This compound remains a molecule of significant interest due to its fundamental role in cell biology and its immunomodulatory properties. The synthetic methods outlined in this guide, from historical batch processes to modern flow chemistry, provide researchers with a range of options for obtaining this important compound. A thorough understanding of its synthesis and its interactions within biological signaling pathways is crucial for leveraging its potential in drug development and biomedical research, particularly in the context of inflammatory and cardiovascular diseases.

References

- 1. CN113816991B - Preparation method of choline calcium chloride phosphate - Google Patents [patents.google.com]

- 2. Phosphorylcholine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. phosphorylcholine | 107-73-3 [chemicalbook.com]

- 6. ahajournals.org [ahajournals.org]

- 7. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]

- 10. Calcium this compound synthesis - chemicalbook [chemicalbook.com]

- 11. Method for preparing phosphocholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]

Whitepaper: The Pivotal Role of the Phosphorylcholine Headgroup in the Structure, Function, and Application of Biological Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphorylcholine (B1220837) (PC) moiety is a cornerstone of membrane biology, serving as the hydrophilic headgroup for major eukaryotic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin.[1][2] Its unique zwitterionic and physicochemical properties are fundamental to the structural integrity, fluidity, and function of cellular membranes.[3][4] Beyond its structural role, phosphorylcholine is central to vital cellular processes, including signal transduction and lipid metabolism, and its biocompatibility has made it a key component in the development of advanced drug delivery systems and medical device coatings.[2][5][6] This technical guide provides an in-depth examination of phosphorylcholine's role in biological membranes, detailing its biophysical characteristics, metabolic pathways, and applications, supplemented with experimental protocols and quantitative data for the research professional.

Physicochemical Properties of the Phosphorylcholine Headgroup

The phosphorylcholine headgroup consists of a negatively charged phosphate (B84403) group linked to a positively charged quaternary ammonium (B1175870) group (choline).[1] This zwitterionic nature at physiological pH is critical for its function, allowing it to form a stable, hydrated layer at the membrane-water interface.[7] The headgroup dipole is oriented nearly parallel to the surface of the membrane, a conformation that is remarkably consistent between artificial lipid bilayers and intact cell membranes.[8] This orientation and its interaction with water molecules are crucial for maintaining the spacing between phospholipids, influencing membrane thickness and stability.[9]

Table 1: Physicochemical Properties of Phosphorylcholine Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₅NO₄P·Cl | [2] |

| Molecular Weight | 219.60 g/mol | [2] |

| CAS Number | 107-73-3 | [2] |

| Nature | Zwitterionic small molecule | [2] |

| Storage (Powder) | 3 years at -20°C | [2] |

| Storage (in Solvent) | 1 month at -20°C / 1 year at -80°C |[2] |

Role in Membrane Structure and Function

Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes, often comprising nearly 50% of the total lipid content, particularly in the outer leaflet of the plasma membrane.[3][7][10] Its cylindrical shape is ideally suited for the spontaneous formation of stable lipid bilayers, which form the foundational structure of all cellular membranes.[7][11]

Membrane Fluidity and Stability

The nature of the fatty acid chains attached to the glycerol (B35011) backbone of phosphatidylcholine dictates the membrane's fluidity.[3] Unsaturated fatty acids introduce kinks, preventing tight packing and thereby increasing membrane fluidity, which is essential for the function of embedded proteins and cellular processes like membrane fusion and trafficking.[3][12] Conversely, saturated fatty acids lead to more ordered, gel-phase membranes.[13] Studies on the protein α-synuclein, associated with Parkinson's disease, show that its binding and aggregation are influenced by the fluidity of phosphatidylcholine membranes, suggesting that age-related decreases in membrane fluidity could be a risk factor in disease progression.[13]

Interaction with Membrane Proteins

The phosphorylcholine headgroup is not typically involved in strong, direct interactions with membrane proteins.[8] Deuterium (B1214612) NMR studies show that the rotational diffusion of the headgroup is similar in pure lipid bilayers and in intact cell membranes, suggesting a lack of significant protein binding.[8] However, the overall lipid environment provided by phosphatidylcholine is critical. For instance, the stability and function of mitochondrial protein translocases, such as the TIM23 complex, are impaired in phosphatidylcholine-deficient membranes, even when the membrane potential is maintained.[14] Furthermore, the incorporation of proteins like cytochrome c oxidase into phosphatidylcholine bilayers can induce a more disordered state in the surrounding lipids.[15] In research settings, polymers bearing phosphorylcholine units have been developed as "amphipols" to stabilize integral membrane proteins in aqueous solutions, replacing traditional detergents.[16]

Table 2: Selected Biophysical Data of PC-Containing Membranes

| Parameter | Observation | Experimental Context | Reference |

|---|---|---|---|

| Deuterium T1 Relaxation | 7 - 25 ms | Similar values in intact L-M cells and pure lipid model membranes, suggesting minimal protein interaction with the PC headgroup. | [8] |

| Headgroup Diffusion | Reduced by a factor of ≥10 | Rotational diffusion rate of the PC headgroup in membranes compared to aqueous solution. | [8] |

| Phase Transition (DMPC) | ~23°C (Gel to Liquid-Crystalline) | Main phase transition temperature for pure 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) vesicles. | [17] |

| Protein-Induced Disorder | Increased lipid disorder | Incorporation of cytochrome c oxidase into phosphatidylcholine bilayers disrupts lipid packing. |[15] |

Biosynthesis and Signaling Pathways

Phosphorylcholine is not merely a structural brick; it is a dynamic hub for lipid metabolism and cell signaling.[5]

The Kennedy Pathway: Phosphatidylcholine Biosynthesis

In all nucleated mammalian cells, phosphatidylcholine is predominantly synthesized via the CDP-choline pathway, also known as the Kennedy pathway.[18][19] The process begins with the phosphorylation of choline (B1196258) by choline kinase. The resulting phosphocholine is then converted to the high-energy intermediate CDP-choline by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase.[10][18] Finally, the phosphocholine moiety is transferred from CDP-choline to a diacylglycerol (DAG) backbone to form phosphatidylcholine.[10][20]

Phospholipases and Second Messenger Generation

Phosphatidylcholine serves as a crucial reservoir for a host of lipid second messengers that regulate key cellular events like proliferation, survival, and inflammation.[18][21] Specific phospholipase enzymes catalyze the hydrolysis of phosphatidylcholine to generate these signaling molecules.

-

Phospholipase A2 (PLA2): Removes the fatty acid at the sn-2 position, often arachidonic acid, a precursor for eicosanoids like prostaglandins. It also generates lysophosphatidylcholine.[12][21]

-

Phospholipase C (PLC): Cleaves the bond between the glycerol backbone and the phosphate group, releasing phosphocholine and diacylglycerol (DAG).[18]

-

Phospholipase D (PLD): Hydrolyzes the bond between phosphate and choline, producing phosphatidic acid (PA) and releasing the choline headgroup.[20][21]

Experimental Methodologies

Studying the role of phosphorylcholine in membranes requires a combination of synthetic, preparative, and analytical techniques.

Protocol: Extraction and Purification of Phosphatidylcholine from Egg Yolk

This protocol is adapted from methodologies for isolating natural phosphatidylcholines for use in preparing model membranes or as synthetic precursors.[22]

-

Yolk Isolation: Isolate egg yolks from fresh eggs.

-

Acetone (B3395972) Wash: Thoroughly wash the yolk with acetone until the washings are colorless to remove water and neutral lipids. A dry powder will result.

-

Lipid Extraction: Extract the total lipids from the dried yolk powder using a chloroform (B151607):methanol (B129727) (1:1 v/v) solvent mixture at room temperature.

-

Solvent Removal: Remove the solvent from the lipid extract using rotary evaporation at ~35°C under reduced pressure, followed by high vacuum to ensure complete dryness.

-

Chromatographic Separation:

-

Prepare a low-pressure chromatography column with neutral alumina (B75360) or silica (B1680970) gel.

-

Load the mixed lipid extract onto the column.

-

Elute with a gradient of chloroform and methanol to separate the different phospholipid classes. Phosphatidylcholine can be effectively separated from phosphatidylethanolamine (B1630911) and other lipids.

-

-

Purity Analysis: Assess the purity of the collected fractions using Thin-Layer Chromatography (TLC) and compare with a known phosphatidylcholine standard.

Protocol: Preparation of Phosphorylcholine-Containing Liposomes

Liposomes are widely used as model systems to study membrane properties and as drug delivery vehicles.[17][23]

-

Lipid Film Hydration: Dissolve the desired lipids (e.g., purified egg PC or synthetic DMPC) in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Add an aqueous buffer to the flask and agitate (e.g., vortexing) at a temperature above the lipid's phase transition temperature (Tₘ). This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to:

-

Sonication: Using a probe or bath sonicator.

-

Extrusion: Forcing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is the preferred method for generating vesicles with a narrow size distribution.

-

-

Characterization: Analyze the resulting liposomes for size and distribution using Dynamic Light Scattering (DLS) and for structure using techniques like cryo-electron microscopy.

Protocol: Measuring Membrane Fluidity with Fluorescence Anisotropy

Fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are used to measure the fluidity or microviscosity of the lipid bilayer's hydrophobic core.[17][24]

-

Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock to the liposome (B1194612) suspension while vortexing to incorporate the probe into the lipid bilayers. A typical lipid-to-probe molar ratio is 200:1.

-

Incubation: Incubate the mixture in the dark for at least 30 minutes to ensure complete partitioning of the probe into the membranes.

-

Anisotropy Measurement:

-

Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., at 355 nm for DPH).

-

Measure the fluorescence emission intensity (e.g., at 430 nm) through both vertical (Ivv) and horizontal (Ivh) polarizers.

-

Repeat the measurement with horizontally polarized excitation light (Ihv and Ihh).

-

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

-

r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

-

Where G (the G-factor) = Ihv / Ihh, which corrects for instrumental bias.

-

A higher anisotropy value corresponds to a more ordered (less fluid) membrane.

-

Applications in Drug Development and Biomaterials

The biocompatibility of the phosphorylcholine headgroup, which mimics the outer surface of erythrocytes, has led to its extensive use in medicine and biotechnology.[1]

Biocompatible Coatings for Medical Devices

Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) are used to create coatings that dramatically improve the biocompatibility of medical devices.[25] These coatings are highly hydrophilic and resist protein adsorption, cell adhesion, and biofilm formation.[2][25] This property is critical for devices in direct contact with blood, such as drug-eluting coronary stents, where phosphorylcholine-based coatings help prevent restenosis and thrombosis.[1]

Drug Delivery Systems

Phosphorylcholine is a fundamental component of lipid-based drug delivery systems, which can enhance the solubility, stability, and therapeutic index of encapsulated drugs.[6]

-

Liposomes: Vesicles composed of phosphatidylcholine bilayers can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drugs for targeted delivery.[23]

-

Micelles: Amphiphilic copolymers incorporating phosphorylcholine can self-assemble into micelles in aqueous solution.[26] These nanoparticles, typically under 100 nm, can carry poorly water-soluble drugs in their hydrophobic core, and the hydrophilic PC shell provides stealth properties, helping to evade the immune system and prolong circulation time.[26][27] Novel pH-responsive micelles have been developed using phosphorylcholine-based copolymers that can trigger drug release in the acidic microenvironment of tumors.[26]

References

- 1. Phosphorylcholine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. drhughwegwerth.com [drhughwegwerth.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. skinident.world [skinident.world]

- 8. Structure and dynamics of the phosphatidylcholine and the phosphatidylethanolamine head group in L-M fibroblasts as studied by deuterium nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lipid-protein interaction in reconstituted cytochrome c oxidase/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complexation of integral membrane proteins by phosphorylcholine-based amphipols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aocs.org [aocs.org]

- 20. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Interaction of C-reactive protein with artificial phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel biocompatible phosphorylcholine-based self-assembled nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

Unraveling the Intracellular Mechanisms of Phosphorylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylcholine (B1220837) (PC), a key component of cellular membranes, has garnered significant attention for its multifaceted roles in cellular processes. This technical guide delves into the core mechanisms of action of phosphorylcholine chloride within cells, with a particular focus on its impact on cancer cell proliferation and signaling. Recent studies have elucidated a significant pathway through which phosphorylcholine accumulation inhibits the proliferation and stemness of endometrial cancer cells by downregulating the mTOR-c-Myc signaling axis. This guide provides an in-depth exploration of this mechanism, supported by experimental data and detailed protocols. Furthermore, we explore a potential secondary mechanism involving the potentiation of intracellular calcium signaling, a hypothesis stemming from the established role of its precursor, choline (B1196258). This document serves as a comprehensive resource for researchers seeking to understand and investigate the therapeutic potential of this compound.

Introduction

Phosphorylcholine is a ubiquitous zwitterionic molecule that forms the hydrophilic headgroup of major eukaryotic membrane phospholipids, such as phosphatidylcholine and sphingomyelin.[1] Its unique biomimetic properties have led to its extensive use in biocompatible coatings for medical devices to minimize biofouling and thrombus formation.[2] Beyond its structural and biocompatibility roles, emerging evidence points towards a more active role for phosphorylcholine in modulating intracellular signaling pathways, particularly in the context of cancer.

This guide focuses on the direct cellular effects of exogenously supplied this compound, distinguishing its actions from its role as a constituent of larger lipid molecules or polymers. We will primarily examine its recently discovered role in the suppression of the mTOR-c-Myc signaling pathway in cancer cells and discuss a plausible, yet to be fully elucidated, secondary mechanism involving calcium signaling.

Core Mechanism of Action: Downregulation of the mTOR-c-Myc Signaling Pathway

Recent research has identified a significant anti-proliferative and anti-stemness effect of phosphocholine accumulation in endometrial cancer cells.[3] The central mechanism underlying this effect is the downregulation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, the proto-oncogene c-Myc.[3][4]

The proposed signaling cascade is initiated by the intracellular accumulation of phosphocholine, which leads to an increase in reactive oxygen species (ROS).[4] This elevation in ROS subsequently reduces the expression of the GTPase HRAS. The inhibition of HRAS, a key upstream regulator of the PI3K/Akt/mTOR pathway, leads to the suppression of mTOR activity.[4] Consequently, the downregulation of mTOR results in decreased c-Myc expression, a critical transcription factor for cell growth and proliferation.[4]

Signaling Pathway Diagram

Quantitative Data

The inhibitory effect of phosphocholine on the proliferation of endometrial cancer cell lines, AN3CA and Ishikawa, has been demonstrated in a dose-dependent manner. The following table summarizes the concentration range of phosphocholine chloride used in these studies.[5]

| Cell Line | Phosphocholine Chloride Concentration Range (mM) | Duration of Treatment | Assay |

| AN3CA | 0, 10, 20, 40, 60, 80, 100 | 48 hours | Cell Viability |

| Ishikawa | 0, 10, 20, 40, 60, 80, 100 | 48 hours | Cell Viability |

| AN3CA | 0, 20, 40 | 5 days | Colony Formation |

| Ishikawa | 0, 20, 40 | 5 days | Colony Formation |

Note: Specific IC50 values for cell proliferation were not explicitly stated in the reviewed literature. The provided concentrations represent the range over which inhibitory effects were observed.

Potential Secondary Mechanism: Modulation of Intracellular Calcium Signaling

A second, more speculative mechanism of action for this compound involves its potential conversion to choline and subsequent influence on intracellular calcium ([Ca²⁺]i) levels. Choline has been identified as an endogenous agonist of Sigma-1 receptors, which are chaperone proteins in the endoplasmic reticulum that can potentiate inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked Ca²⁺ release.[6]

Proposed Signaling Pathway

This proposed pathway is contingent on the extracellular or intracellular conversion of phosphorylcholine to choline, a step that requires further experimental validation.

Quantitative Data

Currently, there is no direct quantitative data (e.g., EC50) available for the effect of this compound on intracellular calcium release. Studies have shown that choline can potentiate IP₃-evoked Ca²⁺ signals, but the efficiency of phosphorylcholine conversion to choline and its subsequent effect on this pathway have not been quantified.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in cells.

Cell Culture and Treatment

-

Cell Lines: Endometrial cancer cell lines such as AN3CA and Ishikawa are suitable models.[7]

-

Culture Conditions: Culture cells in appropriate media (e.g., MEM for AN3CA, RPMI-1640 for Ishikawa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

This compound Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Treat cells with a range of concentrations (e.g., 0-100 mM) for the desired duration (e.g., 24-48 hours) for signaling studies or longer for proliferation assays.[5]

Analysis of the mTOR-c-Myc Pathway

This experimental workflow is designed to validate the inhibitory effect of this compound on the mTOR-c-Myc pathway.

-

Western Blot Analysis:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, and c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system and quantify band intensities.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Treat cells with this compound for the desired time.

-

Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), according to the manufacturer's instructions.

-

Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

HRAS Activity Assay:

-

Use a commercially available GTPase activity assay kit that specifically measures the active, GTP-bound form of HRAS.

-

Lyse treated and control cells and perform the assay according to the manufacturer's protocol. This typically involves an ELISA-based format.

-

Analysis of Intracellular Calcium Signaling

This workflow outlines the steps to investigate the potential effect of this compound on intracellular calcium.

-

Intracellular Calcium Measurement:

-

Plate cells in a 96-well plate or on glass coverslips.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Wash cells to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add this compound and monitor for any changes in fluorescence.

-

Subsequently, add an agonist known to induce IP₃-mediated calcium release (e.g., ATP or bradykinin) and record the fluorescence changes.

-

Analyze the data to determine if this compound pre-treatment potentiates the agonist-induced calcium release.

-

Conclusion

The mechanism of action of this compound in cells is an area of active research with significant therapeutic implications. The well-documented inhibitory effect on the mTOR-c-Myc signaling pathway in cancer cells provides a solid foundation for its potential as an anti-cancer agent. The detailed experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to further investigate this pathway and explore the still-hypothetical link to intracellular calcium signaling. Future studies should focus on elucidating the precise quantitative parameters of these effects, such as IC50 and EC50 values, and on validating the potential conversion of phosphorylcholine to choline to substantiate the proposed calcium-related mechanism. A deeper understanding of these molecular interactions will be crucial for the development of novel therapeutic strategies leveraging the unique properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

- 6. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphocholine inhibits proliferation and reduces stemness of endometrial cancer cells by downregulating mTOR-c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Phosphorylcholine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phosphorylcholine (B1220837) (PC) is a ubiquitous, small zwitterionic molecule that plays a pivotal role in a myriad of biological processes, from maintaining the structural integrity of cell membranes to modulating complex signaling pathways. Its presence on both host and pathogen surfaces underscores its significance in immunity and disease pathogenesis. This technical guide provides an in-depth exploration of the biological importance of phosphorylcholine, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its functions, relevant quantitative data, experimental methodologies for its study, and its role in key signaling cascades.

Core Biological Functions of Phosphorylcholine

Phosphorylcholine is a fundamental component of major phospholipids, including phosphatidylcholine (PC) and sphingomyelin, which are essential for the structure and function of eukaryotic cell membranes.[1] Beyond its structural role, PC is critically involved in cellular signaling, inflammation, apoptosis, and the development of cardiovascular diseases.

Membrane Structure and Integrity

Phosphatidylcholine, with its phosphorylcholine headgroup, is the most abundant phospholipid in mammalian cell membranes, constituting 45-55% of the total phospholipids.[2][3] Its cylindrical shape is ideal for the formation of stable lipid bilayers, providing a barrier that controls the passage of substances into and out of the cell.

Inflammation and Immune Modulation

Phosphorylcholine acts as a molecular mimic, being expressed on the surface of various pathogens as well as on apoptotic and oxidized host cells. This dual presence allows it to interact with components of the innate immune system, such as C-reactive protein (CRP), and modulate inflammatory responses. Antibodies against phosphorylcholine, particularly natural IgM, are thought to play a protective role in chronic inflammatory diseases like atherosclerosis by aiding in the clearance of cellular debris and attenuating inflammation.[4][5][6][7]

Cell Signaling

The metabolism of phosphorylcholine-containing lipids generates a host of second messengers that are integral to intracellular signaling. Phospholipase C-mediated hydrolysis of phosphatidylcholine produces diacylglycerol (DAG) and phosphocholine, both of which are involved in signaling cascades that regulate cell growth, differentiation, and apoptosis.[8] Furthermore, phosphorylcholine is a key component of Platelet-Activating Factor (PAF), a potent lipid mediator that signals through its G-protein coupled receptor (PAF-R) to influence processes such as platelet aggregation and inflammation.[4][9]

Apoptosis

The regulation of phosphatidylcholine biosynthesis and degradation is intricately linked to programmed cell death. Perturbations in PC homeostasis, such as the inhibition of its synthesis, can trigger apoptotic pathways.[10] Choline (B1196258) deficiency, for instance, leads to decreased levels of phosphatidylcholine and sphingomyelin, and an accumulation of ceramide, a pro-apoptotic molecule, ultimately activating caspase-dependent cell death.[11] Conversely, some studies suggest that certain phosphorylcholine analogues can induce apoptosis in cancer cells, highlighting its potential as a therapeutic target.[12][13]

Quantitative Data on Phosphorylcholine Interactions and Abundance

Understanding the quantitative aspects of phosphorylcholine's interactions and its concentration in various biological contexts is crucial for elucidating its functions.

| Parameter | Molecule/System | Value | Reference(s) |

| Binding Affinity (Kd) | C-reactive protein (CRP) to immobilized fibronectin (via PC-binding site) | 1.47 x 10⁻⁷ M | [14] |

| Platelet-Activating Factor (PAF) to human platelets | Ka = 18.86 ± 4.82 x 10⁹ M⁻¹ | [2] | |

| Cellular Concentration | Phosphatidylcholine in mammalian cell membranes | 45-55% of total phospholipids | [2][3] |

| Free Phosphorylcholine in rat brain intracellular space | 0.59 mM | [1] | |

| Free Phosphorylcholine in rat cerebrospinal fluid (CSF) | 1.70 µM | [1] | |

| Free Phosphorylcholine in human plasma | 0.34 µM | [15] |

Experimental Protocols for the Study of Phosphorylcholine

Accurate and reliable methods are essential for investigating the roles of phosphorylcholine in biological systems. This section provides detailed methodologies for the quantification of phosphorylcholine and the detection of anti-phosphorylcholine antibodies.

Quantification of Phosphorylcholine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like phosphorylcholine from biological samples.

Objective: To quantify the concentration of free phosphorylcholine in plasma, tissue homogenates, or cell lysates.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Phosphorylcholine standard

-

Internal standard (e.g., deuterated phosphorylcholine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Sample extraction solution (e.g., 80:20 Acetonitrile:Water)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For plasma/serum: Thaw samples on ice. In a microcentrifuge tube, mix 50 µL of plasma/serum with 200 µL of ice-cold extraction solution containing the internal standard.

-

For tissue homogenates/cell lysates: Homogenize tissue or lyse cells in an appropriate buffer. Determine protein concentration. In a microcentrifuge tube, mix an aliquot equivalent to a specific protein amount with 4 volumes of ice-cold extraction solution containing the internal standard.

-

-

Protein Precipitation:

-

Vortex the sample mixture vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject 5-10 µL of the reconstituted sample onto the HILIC column.

-

Use a gradient elution, for example, starting with high organic content (e.g., 95% ACN) and gradually increasing the aqueous component (e.g., to 50% ACN) to elute phosphorylcholine.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify phosphorylcholine. The precursor ion for phosphorylcholine is m/z 184.3, and a common product ion is m/z 104.1.

-

Monitor the specific MRM transition for the internal standard.

-

-

-

Data Analysis:

-

Create a standard curve by analyzing known concentrations of the phosphorylcholine standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of phosphorylcholine in the samples by interpolating their peak area ratios on the standard curve.

-

ELISA for Anti-Phosphorylcholine Antibodies

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to detect and quantify antibodies against a specific antigen, in this case, phosphorylcholine.

Objective: To measure the levels of anti-phosphorylcholine IgG or IgM antibodies in serum or plasma samples.

Materials:

-

96-well microtiter plates coated with a phosphorylcholine-conjugate (e.g., PC-BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Sample diluent (e.g., blocking buffer)

-

Standard serum with known concentration of anti-PC antibodies

-

Patient/experimental serum or plasma samples

-

HRP-conjugated anti-human IgG or IgM detection antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Preparation:

-

If not using pre-coated plates, coat the wells of a 96-well plate with 100 µL of PC-conjugate solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the standard serum in sample diluent to create a standard curve.

-

Dilute the test samples in sample diluent (a starting dilution of 1:100 is common).[6]

-

Add 100 µL of the standards and diluted samples to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.[6]

-

-

Detection Antibody Incubation:

-

Wash the plate four times with wash buffer.

-

Dilute the HRP-conjugated detection antibody in sample diluent according to the manufacturer's instructions.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.[6]

-

-

Substrate Development:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of anti-PC antibodies in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine is a key player in several critical signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate its involvement in inflammation and apoptosis.

Phosphorylcholine-Mediated Inflammatory Signaling

This pathway illustrates how phosphorylcholine, particularly as part of Platelet-Activating Factor (PAF), can trigger pro-inflammatory responses through the PAF receptor, leading to the activation of NF-κB.

Caption: PC-mediated inflammatory signaling via the PAF receptor and NF-κB activation.

Phosphorylcholine and Apoptosis Signaling

This diagram outlines a potential pathway where a decrease in phosphatidylcholine synthesis, leading to an accumulation of the pro-apoptotic molecule ceramide, can initiate a caspase-dependent apoptotic cascade.

Caption: Apoptotic pathway initiated by impaired phosphorylcholine metabolism.

Applications in Drug Development and Biomaterials

The unique properties of phosphorylcholine have led to its exploration in various biomedical applications.

Drug Delivery

Phosphorylcholine-based polymers are used to create biocompatible coatings for drug delivery systems, such as liposomes and nanoparticles. These coatings mimic the surface of natural cell membranes, which can help to reduce opsonization and clearance by the immune system, thereby prolonging the circulation time of the drug carrier.[1][12]

Biomaterials and Medical Devices

The non-thrombogenic nature of phosphorylcholine has made it an ideal material for coating medical devices that come into contact with blood, such as stents and catheters.[16] The PC coating helps to prevent protein adsorption and platelet adhesion, reducing the risk of blood clot formation.

Conclusion

Phosphorylcholine is a molecule of profound biological significance, with its roles extending far beyond being a simple structural component of cell membranes. Its involvement in intricate signaling pathways governing inflammation and apoptosis, coupled with its utility as a biomarker and a biomaterial, makes it a subject of intense research interest. A thorough understanding of its biochemistry, quantitative interactions, and the methodologies to study it are paramount for advancing our knowledge in cell biology and for the development of novel therapeutic strategies and advanced medical devices. This guide provides a foundational framework for professionals in the field to delve deeper into the multifaceted world of phosphorylcholine.

References

- 1. Free choline and choline metabolites in rat brain and body fluids: sensitive determination and implications for choline supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Node Attributes | Graphviz [graphviz.org]

- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 5. Interaction between rat serum phosphorylcholine binding protein and platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4adi.com [4adi.com]

- 7. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. genfollower.com [genfollower.com]

- 13. Graph Attributes | Graphviz [graphviz.org]

- 14. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the phosphorylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride

This technical guide provides a comprehensive overview of phosphorylcholine chloride, a vital molecule with significant applications in biomedical research and materials science. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in biological pathways and industrial applications.

Chemical Structure and Formula

This compound is an organic chloride salt consisting of a choline (B1196258) phosphate (B84403) cation and a chloride anion.[1][2] It is a key intermediate in the biosynthesis of many phospholipids (B1166683) and plays a crucial role in the structure and function of cell membranes.[2]

The chemical structure of this compound is characterized by a hydrophilic polar head group, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group.[3]

Chemical Formula: C₅H₁₅ClNO₄P[1][4][5][6]

Synonyms: Phosphocholine chloride, Choline phosphate chloride, N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride.[5][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 219.60 g/mol | [1][4][5][6] |

| CAS Number | 107-73-3 | [4][5][6] |

| Appearance | Colorless to white crystals or solid-liquid mixture | [4][5] |

| Melting Point | 108-111 °C (with decomposition) | [5][8] |

| Solubility | Highly soluble in water.[2][9] | [2][9] |

| SMILES | O=P(OCC--INVALID-LINK--(C)C)(O)O.[Cl-] | [6][10] |

| InChI | InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of choline chloride. Two primary approaches are documented:

-

Phosphorylation with Diphenylphosphoryl Chloride: This method involves the reaction of choline chloride with diphenylphosphoryl chloride.[7]

-

Reaction with Phosphoric Acid: This procedure involves the reaction of choline chloride with phosphoric acid under specific temperature and pressure conditions.

Detailed Protocol for Synthesis via Phosphoric Acid:

-

Slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (70% purity) at 25 °C and a pressure of -0.09 MPa.[11]

-

After the addition is complete, raise the temperature to 70 °C and perform vacuum distillation until no more water is distilled.[11]

-

Increase the temperature to 120 °C and maintain the pressure at -0.09 MPa for 6 hours.[11]

-

Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[11]

The following diagram illustrates the workflow for the synthesis of the calcium salt of this compound, which often follows the initial synthesis of this compound.

Caption: Synthesis of Calcium this compound.

Application in Perovskite Solar Cells

This compound can be used to modify the interface between the tin dioxide (SnO₂) electron transport layer and the perovskite active layer in solar cells.

Detailed Protocol:

-

Dissolve this compound in deionized water to a concentration of 1.0 mg/mL and stir for 3 hours.[5]

-

Spin-coat the this compound solution onto the SnO₂ film at 5000 rpm.[5]

-

Anneal the coated film at 100 °C for 10 minutes.[5]

Caption: Solar Cell Interface Modification Workflow.

Biological and Industrial Significance

Role in Biological Systems

Phosphorylcholine is a fundamental component of phospholipids, which are the primary building blocks of cellular membranes.[2][3] Its zwitterionic nature, with both a positive and negative charge, is crucial for membrane structure and function. Furthermore, phosphorylcholine plays a role in the immune system. When exposed on cell surfaces, it can be recognized by naturally occurring autoantibodies.[3]

Caption: Biological Role of Phosphorylcholine.

Applications in Drug Delivery and Medical Devices

The biocompatibility of phosphorylcholine has led to its use in various biomedical applications. It is utilized in the development of drug delivery systems, such as micelles, to improve cellular internalization.[4] Additionally, phosphorylcholine is used as a coating for drug-eluting stents to prevent thrombosis and restenosis.[3]

References

- 1. This compound | C5H15ClNO4P | CID 7886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Phosphorylcholine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ossila.com [ossila.com]

- 6. chemscene.com [chemscene.com]

- 7. Phosphorylcholine [drugfuture.com]

- 8. phosphorylcholine | 107-73-3 [chemicalbook.com]

- 9. abmole.com [abmole.com]

- 10. This compound | 107-73-3 | AAA10773 [biosynth.com]

- 11. Calcium this compound synthesis - chemicalbook [chemicalbook.com]

The Dawn of Immunomodulation: An In-depth Technical Guide to Early Studies on Phosphorylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (B1220837) (PC), a ubiquitous small molecule found on the surface of both pathogens and host cells, has long been a subject of immunological interest. Early investigations, primarily in the 1970s and 1980s, laid the foundational groundwork for our current understanding of its complex immunomodulatory effects. These pioneering studies revealed that the immune system, particularly B lymphocytes, mounts a significant and highly regulated response to this seemingly simple hapten. This technical guide provides a comprehensive overview of these early findings, focusing on the quantitative data, detailed experimental methodologies, and the nascent understanding of the signaling pathways involved. The information presented herein is crucial for researchers in immunology and drug development seeking to understand the historical context and fundamental principles of phosphorylcholine's interaction with the immune system.

Data Presentation: Quantitative Analysis of the Immune Response to Phosphorylcholine

The early research on phosphorylcholine's immunomodulatory effects was characterized by meticulous quantitative analyses of the B cell response. The following tables summarize key data from seminal studies, providing a clear comparison of the frequency of PC-specific precursor B cells, the size of the resulting B cell clones, and the developmental timeline of this immune competency.

Table 1: Frequency and Clone Size of Phosphorylcholine-Specific B Cell Precursors in BALB/c Mice

| Antigen | B Cell Precursor Frequency (per 10^5 spleen cells) | Average Clone Size (Plaque-Forming Cells) | T-Cell Dependence | Reference |

| Pneumococcus R36A (Pn) | 1 - 2.5 | 9 | T-Independent | [1] |

| Phosphorylcholine-Keyhole Limpet Hemocyanin (PC-KLH) | Not explicitly determined, but synergistic with Pn | 40 - 50 | T-Dependent | [2] |

Data from Quintáns, J., & Cosenza, H. (1975, 1976).[1][2]

Table 2: Developmental Appearance of Phosphorylcholine-Specific B Cell Foci in Neonatal BALB/c Mice

| Age of Mice (days) | Number of Neonates Analyzed | Number of Neonates with PC-Specific Foci | Total Number of PC-Specific Foci | Reference |

| 0 - 3 | 61 | 0 | 0 | [3][4] |

| 4 | 25 | 1 | 1 (non-T15 idiotype) | [3][4] |

| 5 | 16 | 3 | 3 | [3][4] |

| 6 | 15 | 6 | 8 | [3][4] |

| 7 | 10 | 7 | 11 | [3][4] |

Data from Sigal, N. H., et al. (1977).[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies on phosphorylcholine's immunomodulatory effects. These protocols are reconstructed from the descriptions in the original publications and general immunological methods of the era.

In Vitro Antibody Response to Phosphorylcholine

This protocol is based on the work of Quintáns and Cosenza (1976) to determine the frequency and clone size of PC-specific B cells.[1]

a. Preparation of Spleen Cell Suspension:

-

Spleens were aseptically removed from BALB/c mice.

-

A single-cell suspension was prepared by gently teasing the spleens through a fine stainless steel mesh into cold Hanks' Balanced Salt Solution (HBSS).

-

The cell suspension was passed through a 25-gauge needle to break up any remaining clumps.

-

Red blood cells were lysed by resuspending the cell pellet in a hypotonic buffer for a short period, followed by restoration of isotonicity with a hypertonic salt solution.

-

The cells were washed three times with HBSS and resuspended in culture medium.

b. Microculture System:

-

Spleen cells were cultured in microtiter plates at various limiting dilutions.

-

The culture medium was RPMI 1640 supplemented with fetal calf serum, antibiotics, and 2-mercaptoethanol.

-

Cells were stimulated with either heat-killed Pneumococcus R36A (Pn) as a T-independent antigen or with phosphorylcholine conjugated to Keyhole Limpet Hemocyanin (PC-KLH) as a T-dependent antigen.

-

Cultures were incubated for a period of 5-7 days at 37°C in a humidified atmosphere of 5% CO2 in air.

c. Hemolytic Plaque Assay:

-

To enumerate antibody-secreting cells, a hemolytic plaque assay was performed.

-

Sheep red blood cells (SRBCs) were coated with PC.

-

The cultured spleen cells were mixed with the PC-coated SRBCs in molten agarose (B213101).

-

This mixture was poured onto a petri dish or slide to form a thin layer.

-

After the agarose solidified, complement (typically from guinea pig serum) was added.

-

The plates were incubated for several hours. B cells secreting anti-PC antibodies would create a zone of lysis (a "plaque") in the surrounding lawn of SRBCs.

-

The number of plaques was counted to determine the number of antibody-secreting cells.

Splenic Focus Assay

This protocol, developed by Klinman and colleagues, was used to study the development of PC-specific B cells at the clonal level.[5][6]

a. Preparation of Spleen Fragments:

-

Spleens from neonatal BALB/c mice of various ages were removed.

-

The spleens were cut into small fragments (approximately 1 mm³).

b. In Vitro Culture of Spleen Fragments:

-

Spleen fragments were placed on top of a gelatin sponge in a petri dish.

-

The dish contained culture medium (similar to the microculture system) that wicked up through the sponge to nourish the tissue.

-

The fragments were stimulated with a PC-containing antigen.

-

The cultures were incubated for several days to allow for B cell proliferation and differentiation within the fragments.

c. Analysis of Antibody Production:

-

After the incubation period, the culture supernatant from each fragment was collected.

-

The presence of anti-PC antibodies in the supernatant was determined by a radioimmunoassay (RIA).

-

Briefly, the supernatant was incubated in wells coated with a PC-conjugate.

-

A radiolabeled secondary antibody that binds to mouse immunoglobulin was then added.

-

The amount of radioactivity in each well was measured to quantify the amount of anti-PC antibody produced by the cells within each spleen fragment. A positive fragment indicated the presence of at least one PC-specific B cell precursor.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This general method was widely used during the era to assess T and B cell proliferation in response to mitogens or antigens.

a. Cell Culture:

-

Lymphocytes (from spleen or lymph nodes) were cultured in microtiter plates.

-

The cells were stimulated with the desired mitogen (e.g., lipopolysaccharide for B cells) or antigen (e.g., PC-KLH for primed T and B cells).

-

Control cultures received no stimulus.

b. [³H]-Thymidine Labeling:

-

After a period of incubation (typically 2-3 days), [³H]-thymidine was added to each well.

-

The plates were incubated for an additional 4-18 hours to allow the proliferating cells to incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.

c. Cell Harvesting and Scintillation Counting:

-

The cells were harvested onto glass fiber filters using a cell harvester, which lyses the cells and traps the DNA on the filters.

-

The filters were washed to remove unincorporated [³H]-thymidine.

-

The filters were dried, and scintillation fluid was added.

-

The amount of radioactivity on each filter was measured using a liquid scintillation counter. The counts per minute (cpm) were directly proportional to the amount of DNA synthesis and, therefore, to the degree of lymphocyte proliferation.

Signaling Pathways and Logical Relationships

The early understanding of the immunomodulatory effects of phosphorylcholine, particularly in the context of T-independent B cell activation, was centered on the concept of B cell receptor (BCR) crosslinking. The multivalent nature of PC on bacterial surfaces was thought to be the key to initiating a B cell response without the need for T cell help.

Experimental Workflow for In Vitro Antibody Response

The following diagram illustrates the workflow for assessing the in vitro antibody response to phosphorylcholine, a cornerstone of the early research in this field.

References

- 1. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. B-cell signal transduction: tyrosine phosphorylation, kinase activity, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Splenic focus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of initial protein phosphorylation events and localized release-activated calcium influx in B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phosphorylcholine Chloride Coating

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for creating phosphorylcholine (B1220837) chloride (PC) coatings on various substrates. The protocols detailed below are designed to produce biocompatible and bio-inert surfaces for a range of applications in research and drug development, including medical device coatings, biosensor fabrication, and drug delivery platforms.

Introduction

Phosphorylcholine is a zwitterionic head group found in phospholipids (B1166683) that constitute the outer leaflet of cell membranes.[1] This biomimetic characteristic makes PC coatings highly effective at resisting non-specific protein adsorption, preventing cell adhesion, and reducing the foreign body response when applied to biomaterials.[2][3][4] Phosphorylcholine chloride is a stable and water-soluble source of the phosphorylcholine moiety, making it a versatile precursor for surface modification.

The primary mechanism of action for PC coatings is the formation of a tightly bound hydration layer on the substrate surface. This "non-stick" biological surface effectively prevents the initial attachment of proteins and cells, which is a critical step in biofouling and the foreign body response.[5] This bacteriostatic effect inhibits biofilm formation without killing bacteria, which can be advantageous in preventing the development of bacterial resistance.

Experimental Protocols

Materials and Reagents

-

This compound (CAS No. 107-73-3)

-

Solvents: Deionized (DI) water, Ethanol (anhydrous), Methanol

-

Substrates (e.g., silicon wafers, glass coverslips, titanium alloy, polymers)

-

Cleaning agents: Acetone, Isopropanol, Ethanol

-

(Optional) Co-dopants or primers for specific applications (e.g., Me-4PACz for self-assembled monolayers)[6]

Substrate Preparation

Proper substrate cleaning is critical for uniform coating and strong adhesion. The following is a general protocol that can be adapted for different substrate materials.

-

Ultrasonic Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (for Silanization): For glass or silicon-based substrates, activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

-

Metal Substrate Passivation: For titanium alloys, passivate the surface with a nitric acid solution (e.g., 35%) for 1 hour, followed by extensive rinsing with distilled water.

Coating Solution Preparation